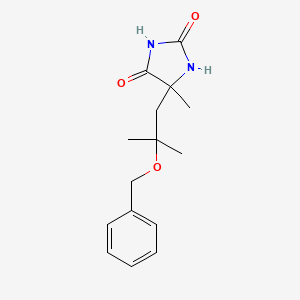

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione

Description

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core. This compound features two substituents:

- A 5-methyl group at position 5 of the hydantoin ring.

- A 2-(benzyloxy)-2-methylpropyl chain attached to the same position.

Hydantoins are renowned for their diverse pharmacological activities, including antitumor, antiviral, and enzyme inhibitory properties . The benzyloxy group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence metabolic stability compared to simpler hydantoins.

Properties

CAS No. |

7153-57-3 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H20N2O3/c1-14(2,20-9-11-7-5-4-6-8-11)10-15(3)12(18)16-13(19)17-15/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19) |

InChI Key |

BQZHIDOEJWGMOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC(C)(C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of benzyloxy and methylpropyl intermediates.

Formation of Imidazolidine Ring: The intermediates undergo cyclization to form the imidazolidine ring. This step often requires the use of strong bases or acids as catalysts.

Final Product Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as sodium methoxide (NaOCH3)

Major Products Formed

Oxidation: Formation of oxides and ketones

Reduction: Formation of reduced imidazolidine derivatives

Substitution: Formation of substituted imidazolidine compounds

Scientific Research Applications

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its anticonvulsant and muscle relaxant properties, making it a candidate for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Hydantoin Derivatives and Their Substituents

Key Observations:

- Electronic Effects : The benzyloxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., fluorine, chlorine) in analogs . This difference impacts reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Trends:

- Solubility : Bulky substituents like dichlorophenyl or benzyloxy reduce aqueous solubility, necessitating formulation adjustments for biological testing.

Biological Activity

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione, also known as a benzyloxy-substituted imidazolidinedione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily as enzyme inhibitors. The following sections highlight specific activities and mechanisms.

Enzyme Inhibition

- Metalloproteinase Inhibition : The compound shows potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12. MMPs are involved in the degradation of extracellular matrix components and play a crucial role in tissue remodeling and inflammation .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been identified as selective DPP-IV inhibitors, which are important in the management of type 2 diabetes by increasing incretin levels and subsequently insulin secretion .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Binding Affinity : The benzyloxy group enhances lipophilicity, potentially improving binding affinity to target enzymes.

- Conformational Changes : The imidazolidine ring may induce conformational changes in the enzyme structure upon binding, leading to inhibition.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.